

Vosilasarm Research Findings: A Comparative Analysis of Reproducibility and Efficacy

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Compound of Interest

Compound Name: **Vosilasarm**

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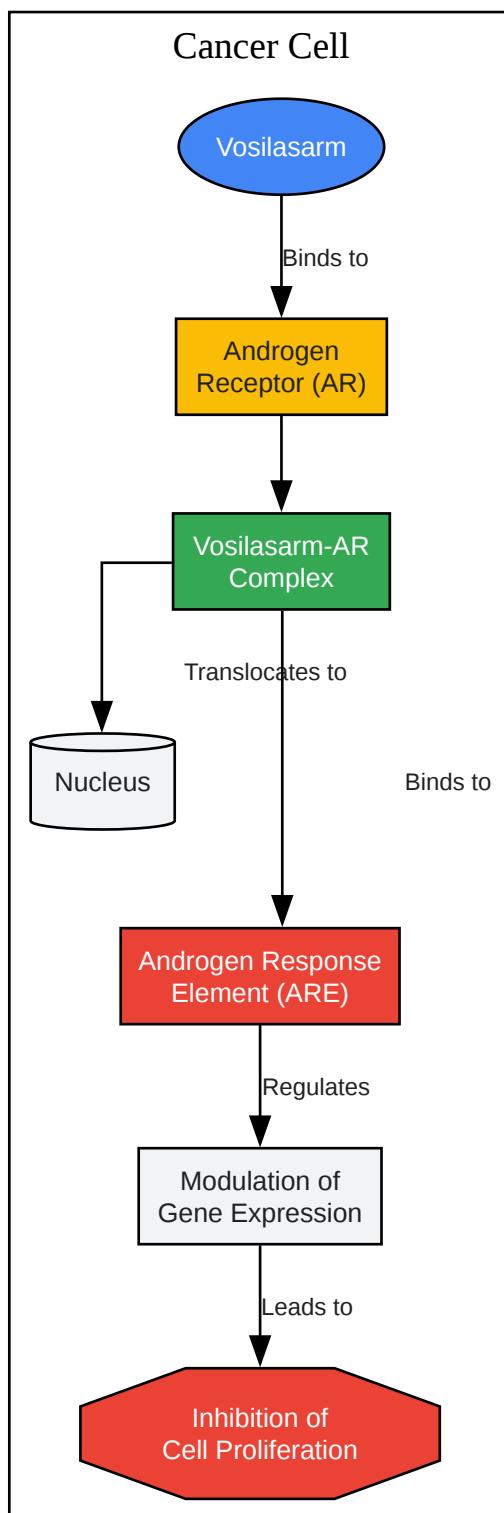
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **Vosilasarm** with Alternative Therapies for Advanced Breast Cancer.

This guide provides a comprehensive analysis of the published research on **Vosilasarm** (formerly RAD-140, EP0062), a novel selective androgen receptor modulator (SARM), in the context of treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. By objectively comparing its performance with established and emerging therapies, and presenting supporting experimental data, this document aims to facilitate a critical evaluation of **Vosilasarm**'s potential and the reproducibility of its research findings.

Mechanism of Action: A Selective Approach

Vosilasarm is an orally bioavailable, non-steroidal SARM that exhibits tissue-selective agonistic and antagonistic activities.^[1] In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.^{[1][2]} Conversely, in breast and prostate tissues, it demonstrates antagonistic properties, blocking androgen receptor (AR) activation and inhibiting the proliferation of AR-dependent cancer cells.^{[1][2]} This selective modulation is a key differentiator from traditional androgens, aiming to minimize androgenic side effects.

The following diagram illustrates the proposed signaling pathway of **Vosilasarm** in AR+/ER+/HER2- breast cancer cells.



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Vosilasarm's mechanism of action in breast cancer cells.

Preclinical Reproducibility: Evidence from Animal Models

Preclinical studies in rats have been crucial in establishing the tissue-selective effects of **Vosilasarm**, a key aspect of its therapeutic profile. These findings have been cited in subsequent publications, suggesting a degree of reproducibility in the preclinical setting.

Experimental Protocol: Hershberger Assay in Rats

The Hershberger assay is a standardized method to assess the androgenic and anabolic activity of a compound.[3]

- Animal Model: Immature, castrated male rats.[2][3]
- Treatment: Animals are treated with the test compound (**Vosilasarm**) or a reference androgen (e.g., testosterone propionate) for a defined period.[2]
- Endpoints: The weights of androgen-responsive tissues, such as the levator ani muscle (anabolic activity) and the prostate and seminal vesicles (androgenic activity), are measured and compared to control groups.[2][3]

The following workflow illustrates the typical Hershberger assay protocol used to evaluate SARMs like **Vosilasarm**.



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Workflow of the Hershberger assay for SARM evaluation.

Summary of Preclinical Findings

The table below summarizes the key quantitative findings from preclinical studies of **Vosilasarm** in rats, demonstrating its selectivity for anabolic effects over androgenic effects.

Tissue	Vosilasarm Effect (relative to Testosterone Propionate)	Reference
Levator Ani Muscle	Potent full agonist	[2]
Prostate	Weaker, partial agonist/antagonist	[2]
Seminal Vesicles	Weaker, partial agonist/antagonist	[2]

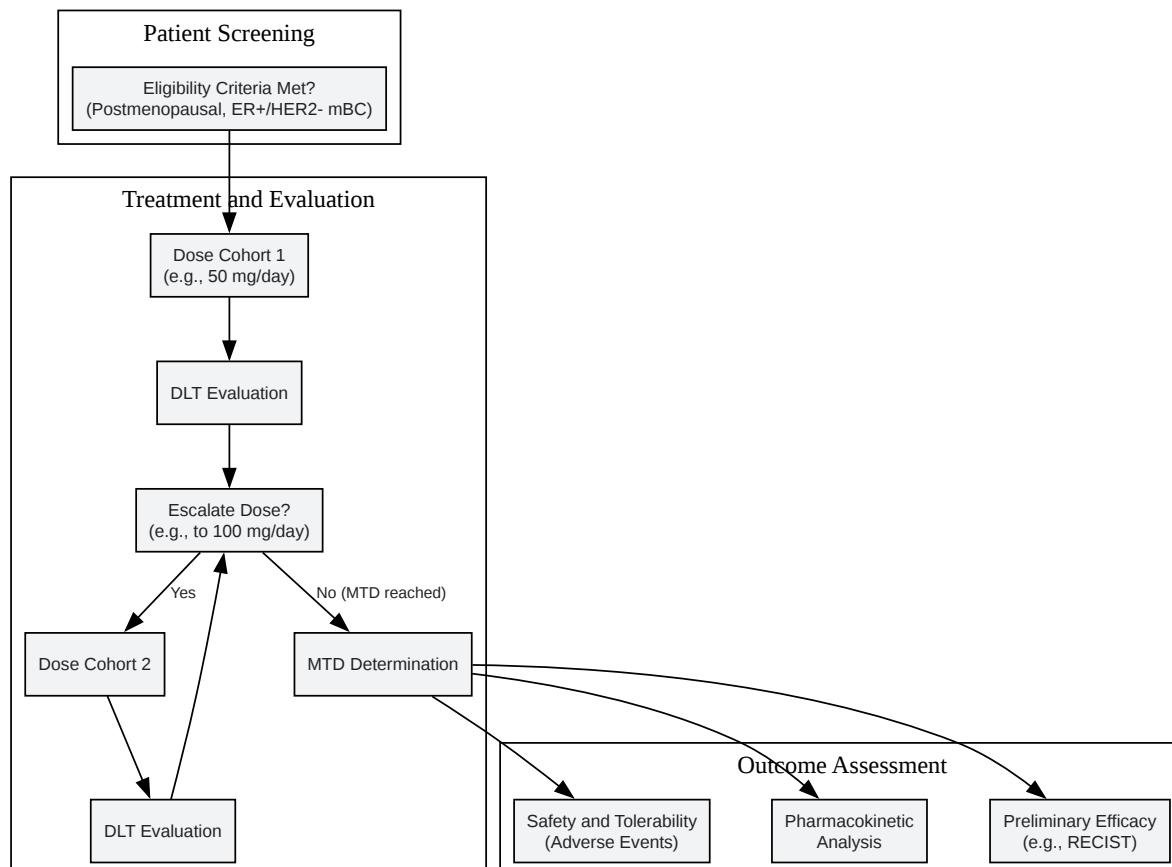
Clinical Findings: Vosilasarm in Metastatic Breast Cancer

Vosilasarm has been evaluated in a first-in-human Phase 1 clinical trial (NCT03088527) and is currently under investigation in a Phase 1/2 study (NCT05573126) for postmenopausal women with advanced AR+/ER+/HER2- breast cancer.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03088527)

- Study Design: An open-label, multi-center, dose-escalation Phase 1 trial.[\[7\]](#)
- Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[\[2\]](#)[\[7\]](#)
- Intervention: Oral administration of **Vosilasarm** at escalating daily doses (e.g., 50 mg, 100 mg, 150 mg).[\[2\]](#)[\[7\]](#)
- Primary Objectives: To assess the safety, tolerability, and maximum tolerated dose (MTD) of **Vosilasarm**.[\[7\]](#)
- Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity.[\[7\]](#)

The logical flow of a typical Phase 1 dose-escalation trial is depicted below.



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Logical workflow of a Phase 1 dose-escalation clinical trial.

Summary of Vosilasarm Phase 1 Clinical Data (NCT03088527)

The following table presents a summary of the key safety and efficacy data from the Phase 1 trial of **Vosilasarm** in heavily pre-treated postmenopausal women with AR+/ER+/HER2- metastatic breast cancer.

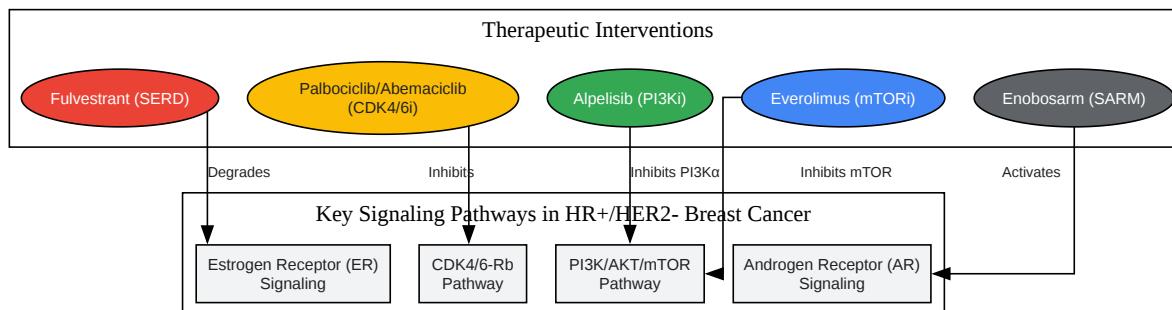
Endpoint	Result	Reference
Maximum Tolerated Dose (MTD)	100 mg/day	[2]
Common Adverse Events ($\geq 20\%$)	Elevated liver enzymes (ALT/AST), nausea, anemia	[5]
Grade ≥ 3 Treatment-Related Adverse Events	ALT increase (20%)	[5]
Clinical Benefit Rate (CBR) at ≥ 6 months	21% (4/19 evaluable patients)	[5]
Best Overall Response	Stable Disease in 58% (11/19 evaluable patients)	[5]

Comparative Analysis with Alternative Therapies

The treatment landscape for HR+/HER2- metastatic breast cancer is evolving. A comparison of **Vosilasarm** with other targeted therapies is essential for understanding its potential clinical positioning.

Mechanisms of Action of Competitor Therapies

The diagram below illustrates the signaling pathways targeted by key competitors of **Vosilasarm**.



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Signaling pathways targeted by **Vosilasarm**'s competitors.

Comparative Efficacy and Safety Data from Pivotal Trials

The following tables provide a comparative summary of efficacy and safety data from the pivotal clinical trials of **Vosilasarm**'s main competitors in heavily pre-treated HR+/HER2- metastatic breast cancer patients. Direct comparison is challenging due to differences in trial design and patient populations.

Table 1: Efficacy of **Vosilasarm** vs. Competitors in Heavily Pre-treated HR+/HER2- mBC

Drug (Trial)	Treatment Arm	Control Arm	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Reference
Vosilasarm (Phase 1)	Monotherapy	N/A	-	-	21% (at ≥6 mos)	[5]
Enobosarm (Phase 2)	9 mg daily	N/A	-	-	32% (at 24 wks)	[8]
Fulvestrant (CONFIRM)	500 mg	250 mg	6.5 mos	-	-	[9]
Palbociclib + Fulvestrant (PALOMA-3)	Palbociclib + Fulvestrant	Placebo + Fulvestrant	9.5 mos	24.6%	-	[10]
Abemaciclib + Fulvestrant (MONARC H 2)	Abemaciclib + Fulvestrant	Placebo + Fulvestrant	16.4 mos	48.1%	-	[11]
Everolimus + Exemestane (BOLERO-2)	Everolimus + Exemestane	Placebo + Exemestane	7.8 mos (local)	-	-	[12]
Alpelisib + Fulvestrant (SOLAR-1, PIK3CA mut)	Alpelisib + Fulvestrant	Placebo + Fulvestrant	11.0 mos	35.7%	-	[13]

Table 2: Safety Profile of **Vosilasarm** vs. Competitors (Common Grade ≥ 3 Adverse Events)

Drug	Common Grade ≥ 3 Adverse Events	Reference
Vosilasarm	ALT increase (20%)	[5]
Enobosarm	Nausea, fatigue, increased AST/ALT (each <5%)	[8]
Fulvestrant	Generally well-tolerated, injection site reactions	
Palbociclib	Neutropenia (66.4%), leukopenia (24.8%)	[10]
Abemaciclib	Neutropenia (26.5%), diarrhea (13.4%)	[11]
Everolimus	Stomatitis (8%), anemia (6%), dyspnea (4%)	[12]
Alpelisib	Hyperglycemia (36.6%), rash (9.9%)	[13]

Reproducibility and Future Directions

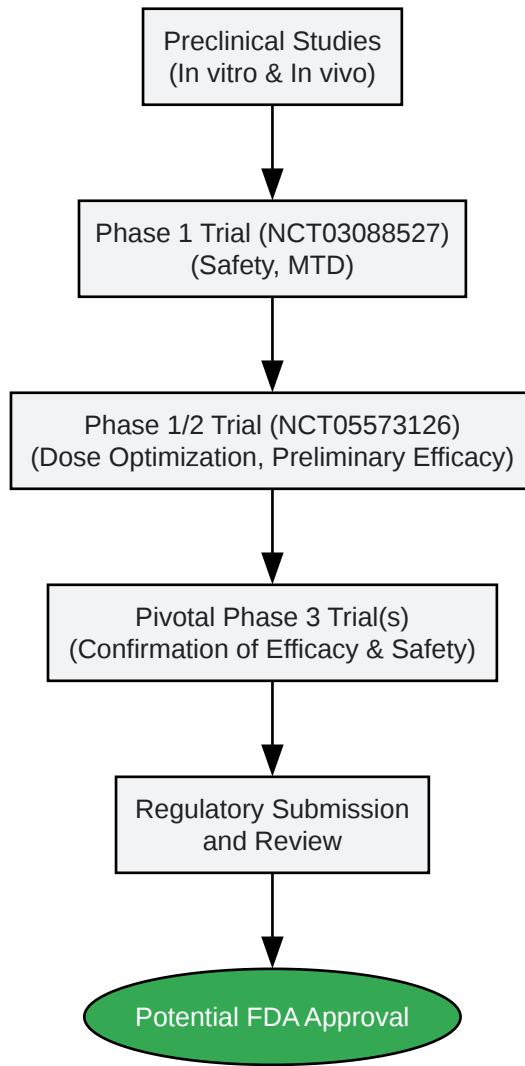
The preclinical findings for **Vosilasarm**, particularly its tissue selectivity, appear to be a reproducible concept within the SARM class of drugs. The ongoing Phase 1/2 clinical trial (NCT05573126) will be critical in confirming the preliminary efficacy and safety signals observed in the initial Phase 1 study.[6] Reproducibility of the clinical benefit will be a key determinant of its future development.

Future research should focus on:

- Direct Comparative Trials: Head-to-head studies of **Vosilasarm** against other AR-targeted therapies like Enobosarm, or in combination with standard-of-care agents.
- Biomarker Development: Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to **Vosilasarm**.

- Long-term Safety: Continued evaluation of the long-term safety profile, particularly concerning hepatic and metabolic effects.

The logical progression of **Vosilasarm**'s clinical development is outlined below.



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Clinical development pathway for **Vosilasarm**.

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